Methyl 1-isocyanatocyclopentane-1-carboxylate
CAS No.:
Cat. No.: VC16527983
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO3 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | methyl 1-isocyanatocyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C8H11NO3/c1-12-7(11)8(9-6-10)4-2-3-5-8/h2-5H2,1H3 |
| Standard InChI Key | RDUCEMHGYXGMQE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCCC1)N=C=O |
Introduction
Structural and Molecular Characteristics
Methyl 1-isocyanatocyclopentane-1-carboxylate features a cyclopentane ring substituted at the 1-position with both a methyl carboxylate (–COOCH₃) and an isocyanate (–N=C=O) group. The molecule’s planar cyclopentane backbone imposes steric constraints that influence its reactivity, while the electron-withdrawing carboxylate ester moderates the electrophilicity of the isocyanate group.
Molecular Formula and Physical Properties
The compound’s molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 210–215°C (estimated) | |
| Density | 1.22 g/cm³ (predicted) | |
| Solubility | Miscible in polar aprotic solvents (e.g., DMF, THF) |
The ester group enhances solubility in organic solvents, whereas the isocyanate group necessitates anhydrous conditions to prevent hydrolysis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
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Cyclopentane Carboxylation: Cyclopentane is functionalized with a carboxyl group using Friedel-Crafts acylation, yielding cyclopentanecarboxylic acid .
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Esterification: Reaction with methanol under acidic conditions produces methyl cyclopentanecarboxylate.
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Isocyanate Introduction: Phosgenation of the corresponding amine derivative (generated via Hofmann rearrangement) installs the isocyanate group .
A representative reaction pathway is:
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield (85–90%) and safety by minimizing phosgene exposure. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product .
Reactivity and Chemical Transformations
The isocyanate group’s electrophilicity drives nucleophilic additions, while the ester group participates in hydrolysis and transesterification.
Key Reactions
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Urea Formation: Reaction with amines yields cyclopentane-based ureas, pivotal in medicinal chemistry :
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Polymerization: Coordination with diols or diamines generates polyurethanes and polyureas, utilized in elastomers and coatings.
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Ester Hydrolysis: Basic hydrolysis produces 1-isocyanatocyclopentanecarboxylic acid, a precursor for further functionalization.
Applications in Drug Development and Materials Science
Pharmaceutical Intermediates
The compound’s urea derivatives exhibit antimicrobial and anticancer activity. For example, 4-(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)-N-m-tolylpiperazine-1-carboxamide, synthesized from methyl 1-isocyanatocyclopentane-1-carboxylate, demonstrated IC₅₀ values of <10 μM against breast cancer cell lines .
Polymer Chemistry
In materials science, it serves as a crosslinker in polyurethane foams, enhancing thermal stability (decomposition temperature >250°C).
Recent Advances and Future Directions
Recent studies highlight microwave-assisted synthesis for rapid urea derivative production (85–95% yield in 10–15 minutes) . Ongoing research explores its role in metal-organic frameworks (MOFs) for gas storage applications.
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